molecular formula C16H21N3O4 B1328819 [{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid CAS No. 1142211-92-4

[{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid

Cat. No. B1328819
CAS RN: 1142211-92-4
M. Wt: 319.36 g/mol
InChI Key: WELJMXFWOODALI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid is a product used for proteomics research . Its molecular formula is C16H21N3O4 .


Molecular Structure Analysis

The molecular structure of [{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid is characterized by a molecular formula of C16H21N3O4 . It belongs to the class of organic compounds known as pyrimidinecarboxylic acids and derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of [{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid include a molecular weight of 219.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 .

Scientific Research Applications

Identification and Synthesis of Impurities in Repaglinide

  • A study identified unknown impurities in Repaglinide, a drug used for diabetes treatment. It found several impurities including 2-(3-ethoxy-4-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl) carbamoyl)phenyl)acetic acid (11) using LC-ESI/MS and confirmed their structures through spectral analysis, including 1 H NMR, 13 C NMR, MS, and IR (Kancherla et al., 2018).

Synthesis of Mannich Bases

  • Research on the synthesis of Mannich bases, which are used in pharmaceuticals, described the creation of new compounds using a piperidine solution in dimethylformamide (Naik et al., 2013).

Synthesis of Piperidine Derivatives

  • A synthesis process for a specific compound starting from oxoacetic acid monohydrate was developed. This process involved multiple steps, including the use of piperidine derivatives (Vaid et al., 2013).

Stability of Pharmaceutical Substances

  • Studies investigated the stability of a new pharmaceutical substance, 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one, under stressful conditions, finding it stable to UV radiation and high temperatures but unstable to hydrolysis in alkaline environments (Gendugov et al., 2021).

Electrochemical Studies

  • Aromatic carbamates derivatives with a chromen-2-one fragment were synthesized, showing the diverse applications of piperidine derivatives in creating new compounds for potential use in various fields, including electronics (Velikorodov et al., 2014).

Antiinflammatory Agents

  • New 2-disubstituted-amino-4-arylthiazol-5-ylalkanoic acids were synthesized and evaluated as antiinflammatory agents, highlighting the role of piperidine derivatives in the development of pharmaceuticals (Hirai & Sugimoto, 1977).

Future Directions

The compound [{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid could potentially be used in future research for the development of new inhibitors for β-catenin/BCL9 PPI . This could have implications in the treatment of diseases where Wnt signaling is aberrant .

properties

IUPAC Name

2-(N-[2-(3-carbamoylpiperidin-1-yl)-2-oxoethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c17-16(23)12-5-4-8-18(9-12)14(20)10-19(11-15(21)22)13-6-2-1-3-7-13/h1-3,6-7,12H,4-5,8-11H2,(H2,17,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELJMXFWOODALI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN(CC(=O)O)C2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid

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